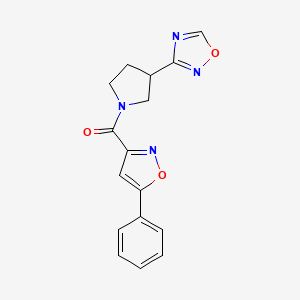

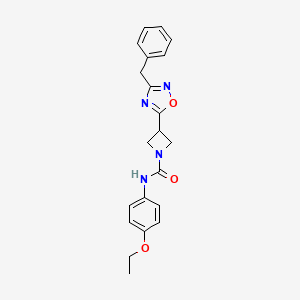

![molecular formula C15H14N4O3S B2513144 N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide CAS No. 860650-78-8](/img/structure/B2513144.png)

N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide

Descripción general

Descripción

N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C15H14N4O3S . It has a molecular weight of 330.36 . This compound is offered by various chemical suppliers .

Molecular Structure Analysis

The molecular structure of N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide consists of an indazole ring attached to a phenyl ring via a sulfonyl group . The phenyl ring is further attached to an acetamide group .Aplicaciones Científicas De Investigación

Anticancer Properties

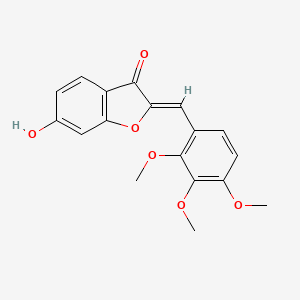

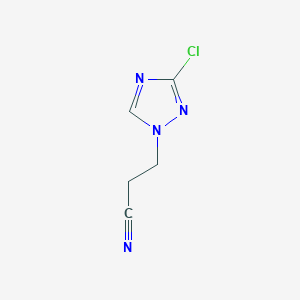

Indazole derivatives have gained attention due to their potential as anticancer agents. For instance, niraparib (Figure 2) is an FDA-approved drug used for treating recurrent epithelial ovarian, fallopian tube, primary peritoneal, breast, and prostate cancers . Research continues to explore novel indazole-based compounds for their efficacy against various cancer types.

!Niraparib

Tyrosine Kinase Inhibition

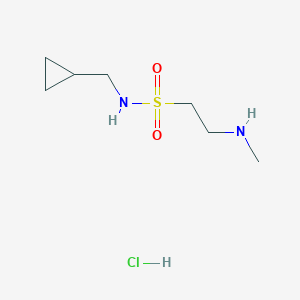

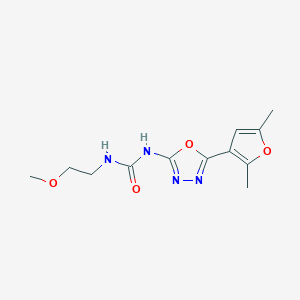

Pazopanib: (Figure 2) is another indazole-containing compound approved for renal cell carcinoma treatment. It acts as a tyrosine kinase inhibitor, targeting specific signaling pathways involved in cancer progression .

!Pazopanib

Anti-Inflammatory Activity

Indazole derivatives exhibit anti-inflammatory properties. Several synthesized compounds have demonstrated good anti-inflammatory activity in animal models .

Antifungal and Antibacterial Effects

Diversely substituted indazole compounds have shown promise as antifungal and antibacterial agents. Their structural motifs contribute to inhibiting microbial growth .

Antiarrhythmic Potential

Certain indazole derivatives possess antiarrhythmic properties, making them relevant in cardiovascular research .

Anti-HIV Activity

Indazole-containing compounds have been investigated for their anti-HIV activity. Their unique structure may interfere with viral replication .

Mecanismo De Acción

Target of action

Indazole derivatives are known to interact with a variety of biological targets. For instance, some indazole derivatives have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Sulfonamides, on the other hand, are often used as antibiotics that inhibit bacterial growth by interfering with the synthesis of folic acid .

Mode of action

Sulfonamides, for example, are structural analogs of para-aminobenzoic acid (PABA) and inhibit the enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor of folic acid .

Biochemical pathways

Given the wide range of biological activities exhibited by indazole derivatives, it is likely that multiple pathways could be affected .

Pharmacokinetics

Indazole derivatives are generally well absorbed and can exhibit good bioavailability .

Result of action

Based on the known activities of indazole derivatives, potential effects could include anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Propiedades

IUPAC Name |

N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-10(20)17-11-5-7-12(8-6-11)23(21,22)19-15-4-2-3-14-13(15)9-16-18-14/h2-9,19H,1H3,(H,16,18)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMGCIUNDVAVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320737 | |

| Record name | N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824440 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide | |

CAS RN |

860650-78-8 | |

| Record name | N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

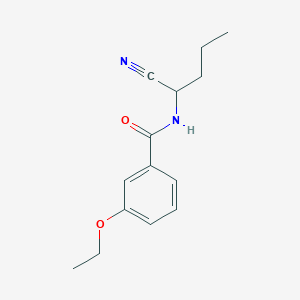

![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2513078.png)

![2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2513081.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2513083.png)

![8-(sec-butyl)-3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513084.png)